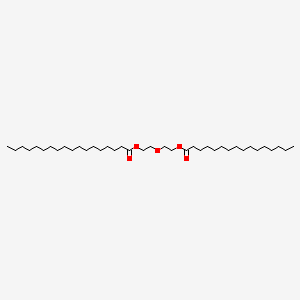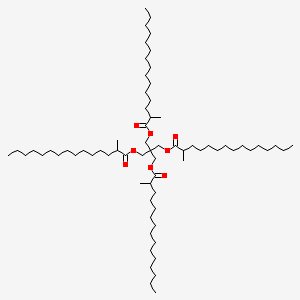
Dodecyl dihydrogen phosphate, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of dodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve:
Temperature: Moderate temperatures to facilitate the esterification process.
Catalysts: Acid catalysts to speed up the reaction.
Solvents: Organic solvents to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The key steps include:
Esterification: Reacting dodecyl alcohol with phosphoric acid.
Neutralization: Adding potassium hydroxide to neutralize the reaction mixture.
Purification: Removing impurities through filtration and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl dihydrogen phosphate, potassium salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down into dodecyl alcohol and phosphoric acid in the presence of water.
Oxidation: Reacting with oxidizing agents to form higher oxidation state compounds.
Substitution: Participating in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
Hydrolysis: Dodecyl alcohol and phosphoric acid.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl dihydrogen phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its surfactant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of dodecyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium dihydrogen phosphate: An inorganic salt with similar phosphate functionality but different alkyl chain length.
Sodium dodecyl sulfate: A surfactant with a similar alkyl chain but different head group (sulfate instead of phosphate).
Uniqueness
Dodecyl dihydrogen phosphate, potassium salt is unique due to its specific combination of a long alkyl chain and a phosphate group, which imparts distinct surfactant properties and makes it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
33403-10-0 |
|---|---|
Molekularformel |
C12H25KO4P- |
Molekulargewicht |
303.40 g/mol |
IUPAC-Name |
potassium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-2 |
InChI-Schlüssel |
MJHORFXTDAGQEU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
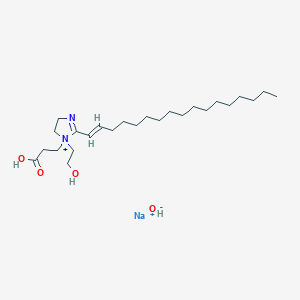
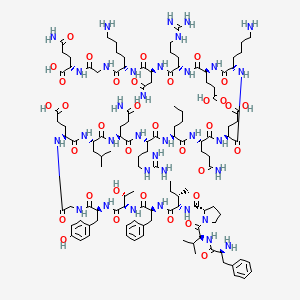
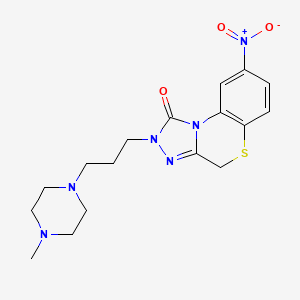
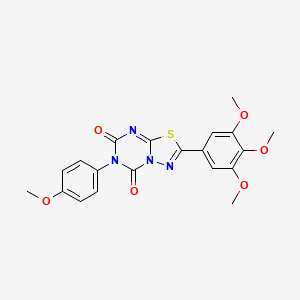


![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
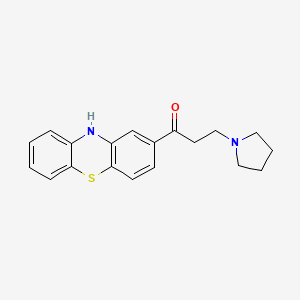
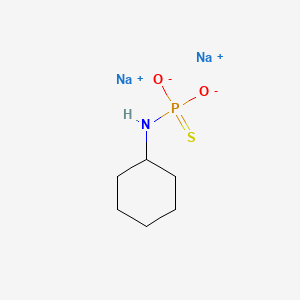
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
